molecular formula C9H8N2O2 B2390148 2-(3-Methyl-4-nitrophenyl)acetonitrile CAS No. 119713-11-0

2-(3-Methyl-4-nitrophenyl)acetonitrile

Cat. No. B2390148
M. Wt: 176.175
InChI Key: TZKDDKCXHPQTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-4-nitrophenyl)acetonitrile, also known as MNPAC, is a chemical compound commonly used in scientific research applications. It is a nitrile derivative of 3-methyl-4-nitrophenol, a phenol compound with a nitro group at the ortho position. MNPAC is a colorless, crystalline solid with a melting point of 40-41 °C and a boiling point of 215-217 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methyl-4-nitrophenyl)acetonitrile involves the reaction of 3-Methyl-4-nitrobenzaldehyde with malononitrile in the presence of a base to form 2-(3-Methyl-4-nitrophenyl)acetonitrile.

Starting Materials
3-Methyl-4-nitrobenzaldehyde, Malononitrile, Base (such as sodium ethoxide or potassium tert-butoxide), Solvent (such as ethanol or DMF)

Reaction
Dissolve 3-Methyl-4-nitrobenzaldehyde and malononitrile in a solvent such as ethanol or DMF., Add a base such as sodium ethoxide or potassium tert-butoxide to the reaction mixture., Heat the reaction mixture under reflux for several hours., Allow the reaction mixture to cool and then filter the precipitated product., Wash the product with a suitable solvent and dry it under vacuum to obtain 2-(3-Methyl-4-nitrophenyl)acetonitrile.

Mechanism Of Action

2-(3-Methyl-4-nitrophenyl)acetonitrile is known to act as a substrate for several enzymes, including nitroreductases, cytochrome P450s, and oxidoreductases. It is also known to inhibit the activity of several enzymes, such as cytochrome P450s, nitroreductases, and aldehyde oxidases.

Biochemical And Physiological Effects

2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, including cytochrome P450s, nitroreductases, and aldehyde oxidases. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases. In addition, 2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have an anti-inflammatory effect, and to have a protective effect against oxidative stress.

Advantages And Limitations For Lab Experiments

2-(3-Methyl-4-nitrophenyl)acetonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and is stable at room temperature. Additionally, it is soluble in organic solvents, which makes it easier to use in a variety of experiments. However, 2-(3-Methyl-4-nitrophenyl)acetonitrile is not very soluble in water, which may limit its use in certain types of experiments.

Future Directions

In the future, 2-(3-Methyl-4-nitrophenyl)acetonitrile could be used in the development of new drugs and other compounds with therapeutic applications. Additionally, it could be used to study the mechanisms of action of various enzymes and cell signaling pathways. It could also be used to study the effects of oxidative stress and inflammation. Furthermore, it could be used to synthesize new polymers and dyes, and to develop new methods for the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-(3-Methyl-4-nitrophenyl)acetonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme mechanisms, and the investigation of cell signaling pathways. It is also used in the synthesis of polymers, such as polyacrylamides, and in the production of dyes and pigments.

properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDDKCXHPQTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-nitrophenyl)acetonitrile

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